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Afuresertib mechanism of action AKT inhibition
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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

Mechanism of Action and Pathway

Afuresertib exerts its effects by directly inhibiting the activity of the AKT kinase. The following diagram

illustrates the signaling pathway it targets and its specific point of intervention.
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Afuresertib binds to the ATP-binding site in the catalytic domain of AKT, competing with ATP to prevent

kinase activity and subsequent phosphorylation of downstream substrates [1] [2]. By blocking AKT
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activation, it inhibits signals for cell survival and proliferation, and can restore sensitivity to chemotherapy in

resistant cells [3].

Supporting Experimental Evidence

Key experiments that validate afuresertib's mechanism are summarized below.

Experimental
Context

Key Methodology

Observed Outcome & Significance

Hematologic
Malignancies
(Phase I Trial)

Platinum-
Resistant Ovarian
Cancer (Phase Il
Trial)

Fragile X
Syndrome
(Preclinical Study)

Biochemical &
Cellular Assays

Clinical Development and Status

Open-label, dose-escalation study
in 73 patients with
relapsed/refractory hematologic
malignancies [1].

Open-label, randomized controlled
trial (PROFECTA-II/GOG-3044) of
afuresertib + paclitaxel vs.

paclitaxel alone in 150 patients [3].

Treatment of FMRP-deficient
human neural stem cells (derived
from iPSCs) with afuresertib [4].

Testing against a panel of
hematologic malignancy cell lines;
measurement of apoptosis
(caspase-3/7 activity) and cell cycle
analysis [1].

Confirmed target engagement in
humans; clinical activity observed (e.g.,
partial responses in multiple myeloma).
Established safety profile and MTD (125
mg/day) [1].

No significant PFS improvement in
overall population. Promising efficacy in
biomarker-selected (phospho-AKT-
positive) patients, suggesting MOA is
relevant in tumors with hyperactive AKT
signaling [3].

Inhibited hyperactivated AKT signaling
and normalized downstream Nonsense-
Mediated mRNA Decay (NMD) pathway
activity. Demonstrated MOA relevance
beyond oncology [4].

Potently inhibited proliferation and
induced apoptosis in sensitive cell lines
(e.g., T-ALL, B-ALL, CLL). Provided direct
cellular-level evidence for its anti-tumor
mechanism [1].
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Afuresertib is currently in late-stage clinical development, primarily in oncology.

¢ Leading Program: A Phase lll trial (AFFIRM-205) in China for HR+/HER2- breast cancer with
specific biomarkers (PIK3CA/AKT1/PTEN alterations). Enrollment is expected to be completed in Q4
2025, with a New Drug Application (NDA) submission projected for H1 2026 [5].

¢ Other Investigations: It has been evaluated in various other solid tumors, including endometrial
carcinoma, bile duct neoplasms, and gastroesophageal adenocarcinoma, often in patients with
alterations in the PISK/AKT/PTEN pathway [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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